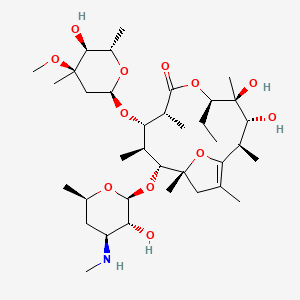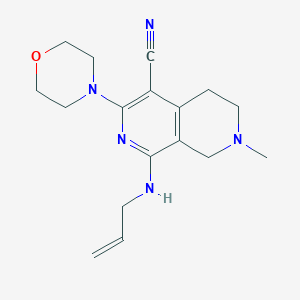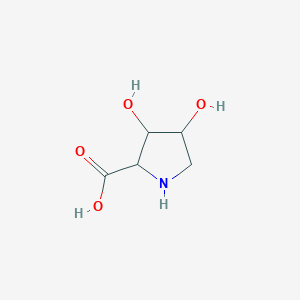
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments. This particular compound is notable for its incorporation of both bromoacetyl and arsonophenyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine typically involves the following steps:
Diazotization: The starting material, usually an aniline derivative, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as tyrosine, to form the azo compound.
Bromoacetylation: The resulting azo compound is then reacted with bromoacetyl chloride to introduce the bromoacetyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in solvent systems that facilitate the formation of the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the arsonophenyl group.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromoacetyl group under mild conditions.
Major Products Formed
Oxidation: Oxidized arsonophenyl derivatives.
Reduction: Corresponding amines and other reduced products.
Substitution: Substituted derivatives with various functional groups replacing the bromoacetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: May be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine involves its interaction with molecular targets such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The arsonophenyl group may also interact with specific biological pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Bromoacetyl)-3-((p-nitrophenyl)azo)tyrosine
- N-(Bromoacetyl)-3-((p-sulfophenyl)azo)tyrosine
- N-(Bromoacetyl)-3-((p-chlorophenyl)azo)tyrosine
Uniqueness
N-(Bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine is unique due to the presence of the arsonophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness may translate to specific applications in research and industry that are not achievable with other compounds.
Eigenschaften
CAS-Nummer |
77053-05-5 |
|---|---|
Molekularformel |
C17H17AsBrN3O7 |
Molekulargewicht |
530.2 g/mol |
IUPAC-Name |
(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-[(2-bromoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17AsBrN3O7/c19-9-16(24)20-14(17(25)26)8-10-1-6-15(23)13(7-10)22-21-12-4-2-11(3-5-12)18(27,28)29/h1-7,14,23H,8-9H2,(H,20,24)(H,25,26)(H2,27,28,29)/t14-/m0/s1 |
InChI-Schlüssel |
HNDSRLINSXUWFP-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Isomerische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)CBr)O)[As](=O)(O)O |
Synonyme |
N-(bromoacetyl)-3-((4-arsonophenyl)azo)tyrosine N-(bromoacetyl)-3-((p-arsonophenyl)azo)tyrosine NBAPAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-(4-propylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B1205021.png)
![1-[(1S,2S,5R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1205022.png)




![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)

